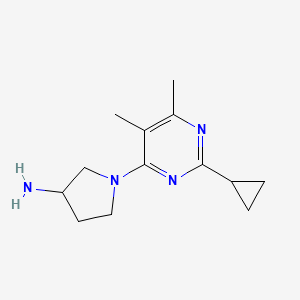![molecular formula C12H18N6 B11777939 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazolopyrimidine ring fused with a piperidine ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This reaction proceeds under solvent-free conditions and yields the desired product with high efficiency.
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time . The reaction mechanism involves a transamidation process followed by nucleophilic addition and subsequent condensation.
Chemical Reactions Analysis
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is used in the design and synthesis of anticancer agents.
Biological Research: The compound is studied for its potential as an antimicrobial agent.
Pharmaceutical Industry: Due to its diverse biological activities, this compound is used in the development of new drugs for treating various diseases, including cardiovascular disorders and diabetes.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their antitumor and antiviral activities.
Quinazolin-4(3H)-one derivatives: These compounds contain a triazolopyrimidine moiety and are evaluated as antimicrobial agents.
The uniqueness of this compound lies in its specific structure, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H18N6 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H18N6/c1-2-10-7-11(17-5-3-9(13)4-6-17)18-12(16-10)14-8-15-18/h7-9H,2-6,13H2,1H3 |
InChI Key |
NTNCDZKCRYLART-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


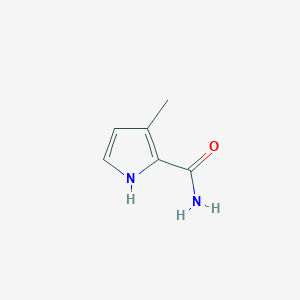
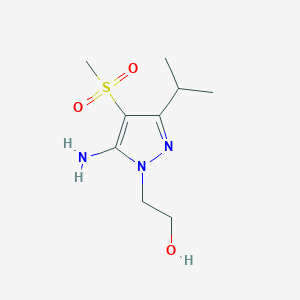
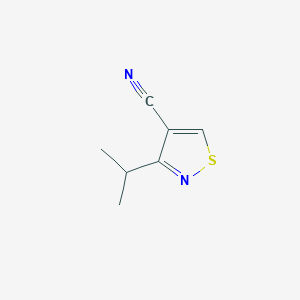

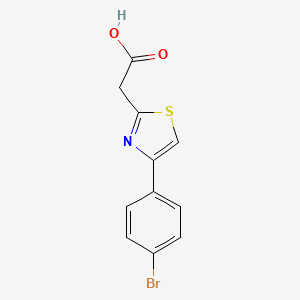
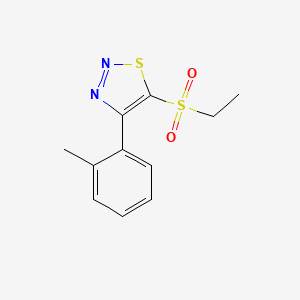

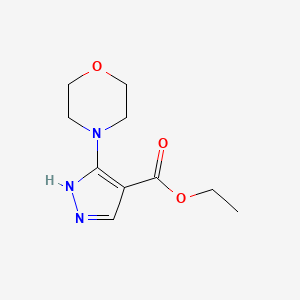
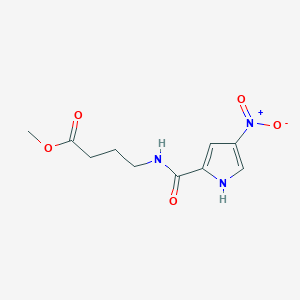
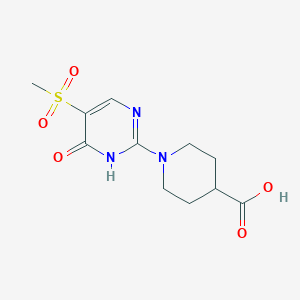
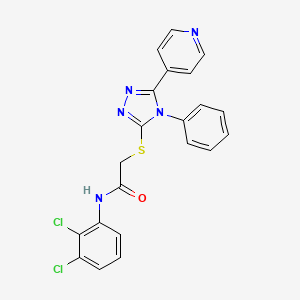

![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
